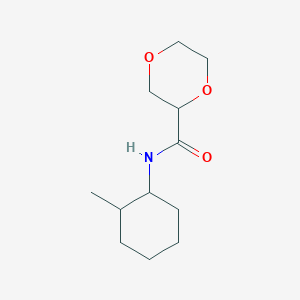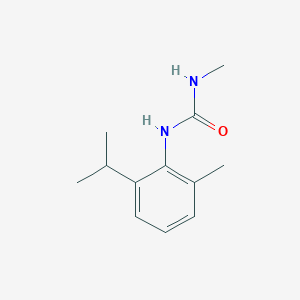
1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Metformin, which is a widely used medication for the treatment of type 2 diabetes. Metformin is considered a safe and effective medication, and it has been used for decades to control blood sugar levels in patients with diabetes. However, the scientific community is still exploring the various applications and mechanisms of action of this compound.
Mécanisme D'action
The exact mechanism of action of Metformin is still not fully understood. However, it is believed that Metformin works by reducing the production of glucose in the liver and increasing the sensitivity of cells to insulin. This results in a decrease in blood sugar levels and an improvement in insulin resistance. Additionally, Metformin has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Metformin has been shown to have a number of biochemical and physiological effects. These include a decrease in blood glucose levels, an improvement in insulin sensitivity, a reduction in inflammation, and an increase in antioxidant activity. Additionally, Metformin has been shown to have an impact on cellular metabolism, including the regulation of mitochondrial function and the activation of AMPK.
Avantages Et Limitations Des Expériences En Laboratoire
Metformin has several advantages for use in lab experiments. It is a well-established compound with a known mechanism of action, making it a reliable tool for scientific research. Additionally, Metformin is relatively inexpensive and widely available. However, there are also limitations to the use of Metformin in lab experiments. For example, the effects of Metformin may vary depending on the cell type or tissue being studied. Additionally, the concentration of Metformin used in experiments may need to be carefully controlled to avoid potential toxicity.
Orientations Futures
There are several areas of future research that could be explored in relation to Metformin. One potential area of research is the use of Metformin in the treatment of cancer. Recent studies have suggested that Metformin may have anti-cancer properties, and further research in this area could lead to the development of new cancer therapies. Additionally, there is growing interest in the potential use of Metformin in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of Metformin in these contexts and to determine the optimal dosages and treatment regimens.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(2-methyl-6-propan-2-ylphenyl)urea involves the reaction of N,N-dimethylimidodicarbonimidic diamide with 2,6-dimethylphenol in the presence of hydrochloric acid. This reaction results in the formation of Metformin as a white crystalline powder. The synthesis of Metformin is a well-established process, and it is commercially available for research purposes.
Applications De Recherche Scientifique
Metformin has been extensively studied for its potential applications in various fields of scientific research. The most well-known application of Metformin is in the treatment of type 2 diabetes. However, recent studies have suggested that Metformin may have other potential applications, such as in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-methyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)10-7-5-6-9(3)11(10)14-12(15)13-4/h5-8H,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRJTDWHTYMWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-bromothiophen-2-yl)methyl]acetamide](/img/structure/B7526357.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]acetamide](/img/structure/B7526364.png)
![N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7526368.png)
![N-[4-(difluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7526370.png)
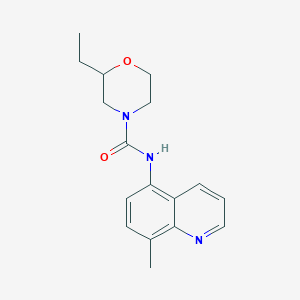
![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
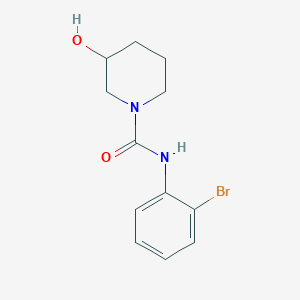
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
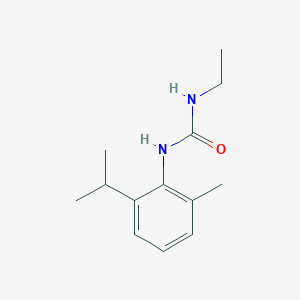
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)
![1-[Cyclopropyl-(dimethylsulfamoylamino)methyl]-4-methylbenzene](/img/structure/B7526453.png)

